Cas no 2229457-93-4 (2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine)

2-Chloro-5-(difluoromethoxy)phenyl-2-fluoroethan-1-amine is a fluorinated aromatic amine derivative with notable structural features, including a difluoromethoxy and chloro substituent on the phenyl ring, as well as a fluoroethylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development applications. Its unique substitution pattern allows for further functionalization, making it valuable for synthesizing biologically active molecules. The compound is typically handled under controlled conditions due to its reactive amine group. Proper storage and handling protocols should be followed to ensure stability.
2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine structure
2229457-93-4 structure
Product Name:2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine
CAS No:2229457-93-4
MF:C9H9ClF3NO
MW:239.62207198143
CID:6212940
PubChem ID:165852187
Update Time:2025-06-11

2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine
    • 2-[5-chloro-2-(difluoromethoxy)phenyl]-2-fluoroethan-1-amine
    • 2229457-93-4
    • EN300-1957215
    • Inchi: 1S/C9H9ClF3NO/c10-5-1-2-8(15-9(12)13)6(3-5)7(11)4-14/h1-3,7,9H,4,14H2
    • InChI Key: VNRFLHDLAJCUSW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(CN)F)OC(F)F

Computed Properties

  • Exact Mass: 239.0324761g/mol
  • Monoisotopic Mass: 239.0324761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35.2Ų

2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine Pricemore >>

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Additional information on 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine

Introduction to 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine (CAS No. 2229457-93-4)

2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine, identified by the CAS number 2229457-93-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a phenyl ring substituted with chloro, difluoromethoxy, and fluoroethyl groups, which contribute to its unique chemical properties and potential biological activities.

The structural configuration of 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine makes it a promising candidate for further investigation in medicinal chemistry. The presence of multiple fluorine atoms and chlorine substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the fluoroethyl side chain introduces a degree of flexibility that can be exploited to optimize binding interactions with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents that incorporate fluorinated aromatic rings. These compounds often exhibit improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. The difluoromethoxy group, in particular, has been shown to enhance binding affinity and selectivity in various drug targets, making it a valuable moiety in the design of next-generation pharmaceuticals.

Current research in the field of medicinal chemistry has highlighted the potential of 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine as a scaffold for the development of small-molecule inhibitors. Studies have demonstrated that compounds with similar structural features can interact with enzymes and receptors involved in critical biological pathways. For instance, analogs containing fluoro-substituted phenyl rings have shown promise in targeting enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammatory disorders.

The synthesis of 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methods, are commonly employed to construct the desired molecular framework. The introduction of fluorine atoms, particularly at the fluoroethyl position, necessitates specialized methodologies to achieve regioselectivity and minimize unwanted side reactions.

One of the key challenges in working with compounds like 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine is their potential sensitivity to environmental conditions such as moisture and oxygen. Therefore, storage under inert atmospheres and use of anhydrous solvents are essential to maintain their integrity during handling and experimentation. Additionally, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are crucial for characterizing the compound's structure and purity.

The biological evaluation of 2-5-chloro-2-(difluoromethoxy)phenyl-2-fluoroethan-1-amine has revealed intriguing pharmacological properties. Preclinical studies have suggested that this compound may exhibit activity against a range of targets, including those involved in pain perception, neurodegeneration, and infectious diseases. The chloro substituent on the phenyl ring has been shown to modulate receptor binding affinity, while the fluoroethyl group contributes to sustained activity by enhancing metabolic stability.

In conclusion, 2-chloro-difluoromethoxy phenethylamine CAS NO2229457 93 4 represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with improved pharmacokinetic properties. Further research is warranted to fully elucidate its biological activities and explore its potential in treating various diseases.

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